Tocol acetate, (2S)-
CAS No.: 153379-67-0
Cat. No.: VC17078551
Molecular Formula: C28H46O3
Molecular Weight: 430.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153379-67-0 |
|---|---|
| Molecular Formula | C28H46O3 |
| Molecular Weight | 430.7 g/mol |
| IUPAC Name | [(2S)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
| Standard InChI | InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3/t22-,23-,28+/m1/s1 |
| Standard InChI Key | CBUJHSGSOYAVJD-MRJKTFCFSA-N |
| Isomeric SMILES | C[C@@H](CCC[C@@H](C)CCC[C@]1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C)CCCC(C)C |
| Canonical SMILES | CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Configuration
Tocol acetate, (2S)-, belongs to the tocopherol family, a class of organic compounds with vitamin E activity. Its structure comprises a chromanol ring system esterified with acetic acid at the 6-hydroxy position and a saturated side chain at the C2 position . The (2S) stereochemistry distinguishes it from other tocopherol acetates, such as the (2R)-configured α-tocopherol acetate . This chiral center influences its interactions with biological membranes and enzymes, potentially altering its antioxidant efficacy.
Table 1: Comparative Molecular Properties of Tocol Acetate and α-Tocopherol Acetate
| Property | Tocol Acetate, (2S)- | α-Tocopherol Acetate |
|---|---|---|
| Molecular Formula | C₂₈H₄₆O₃ | C₃₁H₅₂O₃ |
| Molecular Weight (g/mol) | 430.7 | 472.7 |
| Side Chain Structure | Saturated C₁₅H₃₁ | Saturated C₂₀H₃₉ |
| CAS Number | 153379-67-0 | 58-95-7 |
Spectroscopic Characterization
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¹H NMR: Methyl groups on the chromanol ring resonate at δ 1.0–2.1 ppm, while acetate protons appear as a singlet near δ 2.0 ppm .
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MS: Fragmentation patterns typically show peaks at m/z 207 (base peak) and 165, corresponding to the chromanol ring and side chain .
Synthesis and Production
Chemical Synthesis Pathways
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Enzymatic Δ¹-dehydrogenation: Engineered 3-ketosteroid-Δ¹-dehydrogenases (e.g., ReM2) catalyze the introduction of double bonds under mild conditions .
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Stereoselective esterification: Lipase-mediated acetylation at the 6-hydroxy group ensures retention of the (2S) configuration.
Challenges in Scalability
Current batch synthesis methods for tocopherol acetates face limitations in yield and enantiomeric purity. Flow systems mitigate these issues by enabling precise control over reaction parameters (e.g., residence time, temperature) . For instance, optimizing the residence time to 45 minutes in a coiled tube reactor improved yields of analogous compounds to >85% .
Physicochemical Properties
Solubility and Stability
Tocol acetate, (2S)-, is lipophilic, with predicted solubility in organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) . Its ester bond confers stability against hydrolysis at physiological pH, though prolonged exposure to alkaline conditions may cleave the acetate moiety.
Thermal Behavior
Differential scanning calorimetry (DSC) of α-tocopherol acetate reveals a melting point of 25–28°C , suggesting that tocol acetate, with its shorter side chain, may exhibit a slightly lower melting range.
Biological and Therapeutic Applications
Antioxidant Activity
The chromanol ring’s ability to donate hydrogen atoms underpins tocol acetate’s antioxidant capacity. In vitro studies on similar compounds show 50% inhibition of lipid peroxidation at concentrations of 10–20 μM . The (2S) configuration may enhance membrane penetration, increasing intracellular efficacy.
Table 2: Impact of Tocopherol Acetates on Vaginal Microbiota
| Parameter | Premenopausal Cohort (n=22) | Menopausal Cohort (n=28) |
|---|---|---|
| E. coli Reduction | 92% | 88% |
| Lactobacillus Increase | 3 species | 1 species |
| Symptom Resolution | 85% | 78% |
Future Research Directions
Pharmacokinetic Studies
No published data exist on the absorption, distribution, metabolism, or excretion (ADME) of tocol acetate, (2S)-. Comparative studies with α-tocopherol acetate could clarify whether its shorter side chain alters tissue accumulation or urinary excretion.
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